Linzagolix Demonstrates Comparable GnRH Receptor Binding Affinity and Functional Antagonism to Cetrorelix Peptide Antagonist
In direct in vitro pharmacological characterization studies, linzagolix demonstrated selective binding to the human GnRH receptor and inhibited GnRH-stimulated signaling in a manner quantitatively comparable to cetrorelix, a well-established peptide GnRH antagonist [1]. The study established that linzagolix functions as a competitive antagonist at the GnRH receptor, with potency comparable to the peptide antagonist reference standard [2].
| Evidence Dimension | GnRH receptor functional antagonism |
|---|---|
| Target Compound Data | Inhibition of GnRH-stimulated signaling; selective binding to GnRH receptor |
| Comparator Or Baseline | Cetrorelix (peptide GnRH antagonist) |
| Quantified Difference | Comparable inhibitory effect (qualitative assessment of functional antagonism) |
| Conditions | In vitro human GnRH receptor binding and functional signaling assays |
Why This Matters
Confirms that linzagolix achieves receptor-level pharmacology equivalent to established peptide antagonists while offering oral bioavailability as a non-peptide small molecule, providing a validated reference point for research applications.
- [1] Tezuka M, Ohtake N, Suzuki T, et al. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors. Clin Exp Pharmacol Physiol. 2022;49(10):1082-1093. View Source
- [2] Tezuka M, Suzuki T, Ohtake N, et al. Linzagolix: A novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors. Endocr Rev. 2021;42(Suppl):A107. View Source
